6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid
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Overview
Description
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position and a carboxylic acid group at the 8th position of the imidazo[1,2-b]pyridazine core
Preparation Methods
The synthesis of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Initial formation of the imidazo[1,2-b]pyridazine core through condensation reactions involving appropriate amines and aldehydes.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: Introduction of the carboxylic acid group at the 8th position through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. Major products formed from these reactions include substituted imidazo[1,2-b]pyridazine derivatives with diverse functional groups.
Scientific Research Applications
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid can be compared with other similar compounds, such as:
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid: Similar structure but different ring fusion, leading to distinct chemical and biological properties.
Imidazo[1,2-b]pyridazine derivatives: Various derivatives with different substituents at the 6th and 8th positions, each exhibiting unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
6-bromoimidazo[1,2-b]pyridazine-8-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-4(7(12)13)6-9-1-2-11(6)10-5/h1-3H,(H,12,13) |
InChI Key |
XSPBMBXWFMLUHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Br)C(=O)O |
Origin of Product |
United States |
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